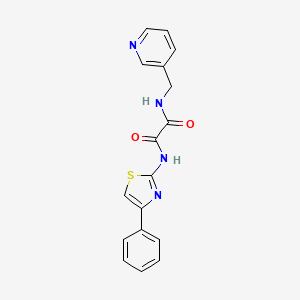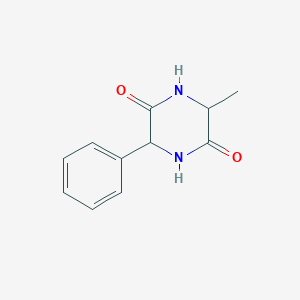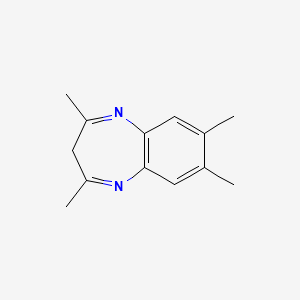
2,4,7,8-tetramethyl-3H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine is a nitrogen-containing heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological activities, including anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine typically involves the condensation-cyclization reaction of aromatic o-diamines with ketones. One effective method utilizes bismuth chloride (BiCl3) as a catalyst, which facilitates the reaction under mild conditions and yields the desired benzodiazepine in good to excellent yields . The reaction can be carried out using acetone as a solvent, which has been shown to produce high yields of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzodiazepines with different functional groups.
Scientific Research Applications
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,7,8-tetramethyl-3H-1,5-benzodiazepine involves its interaction with specific molecular targets and pathways. Benzodiazepines generally exert their effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . The tetramethyl substitution pattern may influence the compound’s binding affinity and selectivity for different receptor subtypes, thereby modulating its pharmacological profile.
Comparison with Similar Compounds
2,4,7,8-Tetramethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepines to highlight its uniqueness:
2,4-Dimethyl-1H-1,5-benzodiazepine: Lacks the additional methyl groups at positions 7 and 8, which may affect its pharmacological properties.
3-Nitro-3H-1,5-benzodiazepine: Contains a nitro group instead of methyl groups, leading to different chemical reactivity and biological activity.
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine: A different benzodiazepine isomer with distinct structural and functional characteristics.
The unique tetramethyl substitution of this compound distinguishes it from these similar compounds, potentially offering different pharmacological and chemical properties.
Properties
CAS No. |
65132-13-0 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,4,7,8-tetramethyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C13H16N2/c1-8-5-12-13(6-9(8)2)15-11(4)7-10(3)14-12/h5-6H,7H2,1-4H3 |
InChI Key |
PZPBUFKMWJINRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2)C)C)N=C(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


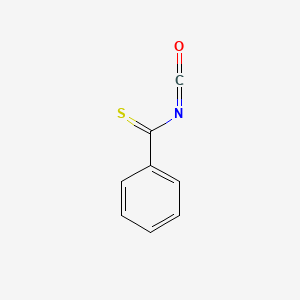
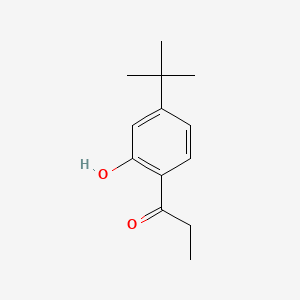
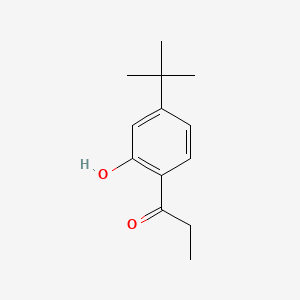
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
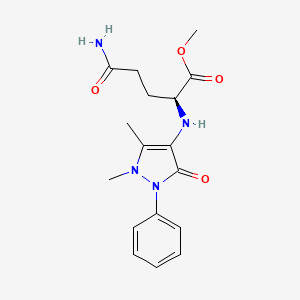
![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
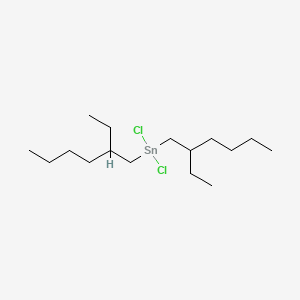
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)
